

# Physical and chemical properties of LB-60-OF61

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## Compound of Interest

Compound Name: LB-60-OF61

Cat. No.: B8105898

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An In-Depth Technical Guide to **LB-60-OF61** For Researchers, Scientists, and Drug Development Professionals

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## Introduction

**LB-60-OF61** is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).[1] It has demonstrated cytotoxic effects, particularly in cell lines overexpressing the MYC oncogene.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **LB-60-OF61**, along with detailed experimental protocols.

## Chemical and Physical Properties

**LB-60-OF61** is a solid, white to light yellow compound.[1] A summary of its key chemical and physical properties is presented below.

Table 1: Physical and Chemical Properties of **LB-60-OF61**

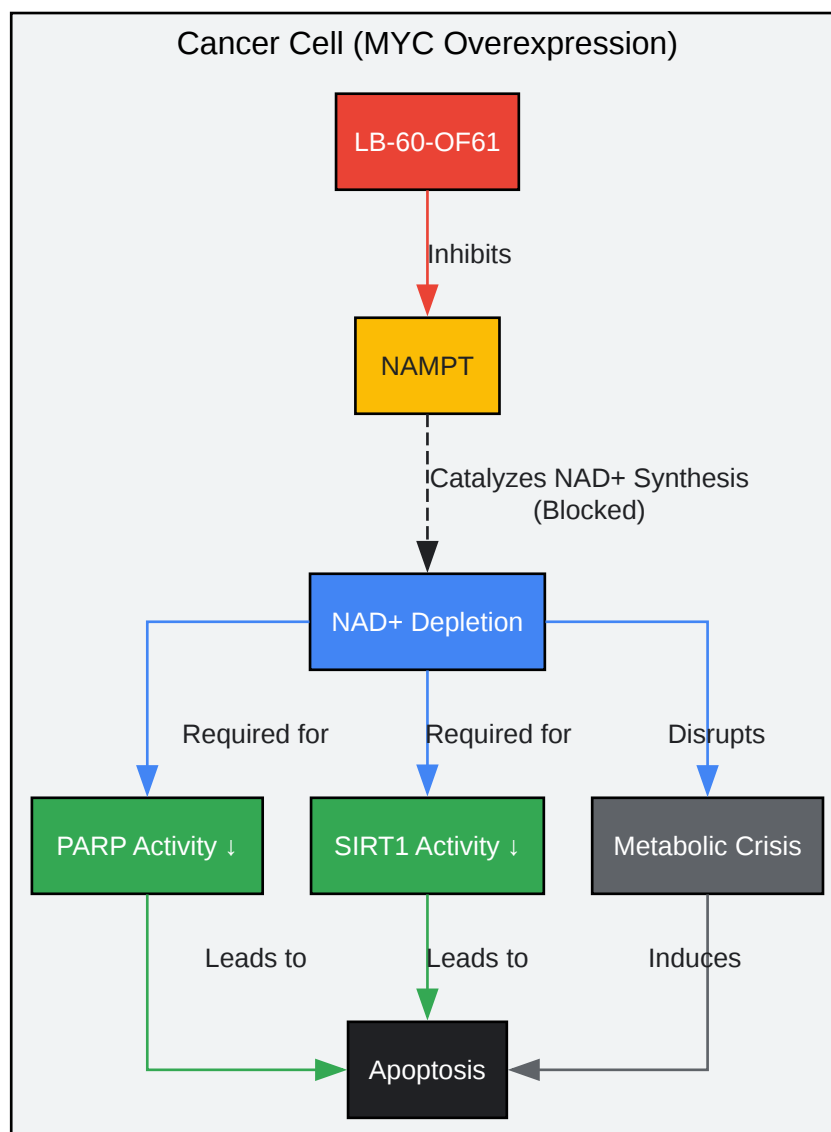
Property	Value	Source
IUPAC Name	4-[[2-cyano-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(3-pyridinylmethyl)-Benzamide	[1]
CAS Number	794461-93-1	[1][2][3]
Molecular Formula	C29H30N6O2	[1][2]
Molecular Weight	494.59 g/mol	[1][2]
Form	Solid	[1]
Color	White to light yellow	[1]
Purity	95%	[2]
Density (Predicted)	1.27 ± 0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	13.81 ± 0.46	[1]

## Biological Activity and Mechanism of Action

**LB-60-OF61** functions as a NAMPT inhibitor.[1] NAMPT is a critical enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD<sup>+</sup>) biosynthesis. By inhibiting NAMPT, **LB-60-OF61** depletes intracellular NAD<sup>+</sup> levels, which in turn disrupts cellular metabolism and redox balance, leading to cell death. This compound has shown selective cytotoxicity towards cancer cell lines that have an overexpression of the MYC oncogene.[1]

## Signaling Pathway

The inhibitory action of **LB-60-OF61** on NAMPT initiates a cascade of events that disrupt cellular signaling pathways reliant on NAD<sup>+</sup>. The diagram below illustrates the proposed mechanism of action.



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Caption: Inhibition of NAMPT by **LB-60-OF61** leads to NAD<sup>+</sup> depletion and apoptosis.

## Experimental Protocols

The following protocols are based on standard methodologies for handling and testing similar chemical compounds.

## Preparation of Stock Solutions

A common method for preparing a stock solution of **LB-60-OF61** is to dissolve it in Dimethyl Sulfoxide (DMSO).<sup>[1]</sup>

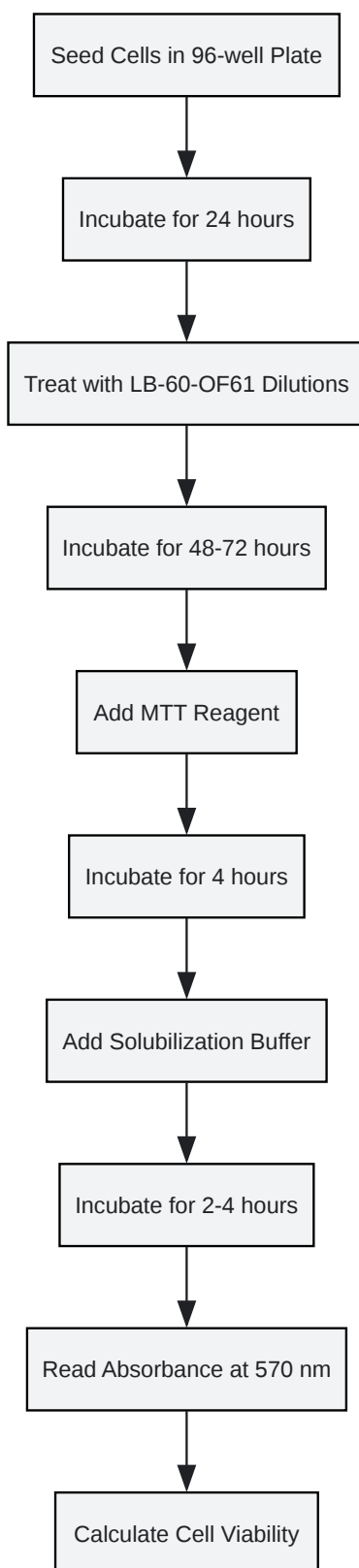
- Objective: To prepare a 10 mM stock solution of **LB-60-OF61** in DMSO.
- Materials:
  - **LB-60-OF61** (MW: 494.59 g/mol )
  - Anhydrous DMSO
  - Sterile microcentrifuge tubes
  - Calibrated analytical balance
  - Vortex mixer
- Procedure:
  - Weigh out 4.95 mg of **LB-60-OF61** using an analytical balance.
  - Transfer the compound to a sterile microcentrifuge tube.
  - Add 1 mL of anhydrous DMSO to the tube.
  - Vortex the solution until the compound is completely dissolved.
  - Store the stock solution at -20°C or -80°C for long-term storage.

## Cell Viability Assay (MTT Assay)

This protocol outlines a typical MTT assay to determine the cytotoxic effects of **LB-60-OF61** on cancer cell lines.

- Objective: To measure the dose-dependent effect of **LB-60-OF61** on cell viability.
- Materials:
  - MYC-overexpressing cancer cell line (e.g., HeLa, SF-188)

- Complete cell culture medium
- 96-well cell culture plates
- **LB-60-OF61** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multi-channel pipette
- Plate reader
- Procedure:
  - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
  - Prepare serial dilutions of **LB-60-OF61** in complete medium from the 10 mM stock.
  - Remove the old medium and add 100  $\mu$ L of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
  - Incubate the plate for 48-72 hours.
  - Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
  - Remove the medium and add 100  $\mu$ L of solubilization buffer to each well.
  - Incubate for 2-4 hours at 37°C in the dark to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a plate reader.
  - Calculate the percentage of cell viability relative to the control wells.



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Caption: Workflow for a typical MTT cell viability assay.

## Safety and Handling

**LB-60-OF61** is intended for laboratory research use only. Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

## Ordering and Availability

**LB-60-OF61** can be purchased from various chemical suppliers. It is typically available in quantities of 1 mg or as a 10 mM solution in DMSO.<sup>[1]</sup><sup>[2]</sup>

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## References

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